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Molecular Determinants of hERG/IKr Block

Research has identified that flecainide accesses its binding site from the cell interior and interacts with

specific residues on the hERG channel protein [1]. The table below summarizes the key molecular

determinants:

Determinant

Rolel/Effect on Flecainide Block

S6 Helix Residue
F656

S6 Helix Residue
Y652

Pore Helix Residue
V625

Channel
Inactivation

A principal binding determinant; alanine mutation reduces flecainide potency by
~140-fold [1].

Less critical; alanine mutation causes a less than 10-fold shift in potency [1].

Alanine mutation reduces potency by ~27-fold, potentially through an allosteric
effect [1].

Attenuating inactivation (e.g., via N588K or S631A mutations) reduces
flecainide potency, indicating block is enhanced when the channel inactivates

[1].
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Determinant Rolel/Effect on Flecainide Block

Charged Flecainide = The charged form of the drug, applied internally, is effective, confirming an
Molecule intracellular access pathway [1].

Flecainide exhibits state-dependent block, binding with higher affinity when the hERG channel is in the
open or inactivated state [2]. Advanced structural models suggest that conformational changes during

inactivation create a more favorable environment for drug binding [2].

Experimental Insights & Protocols

Key evidence for flecainide's block of IKr comes from electrophysiological studies. The following diagram

illustrates a typical voltage-clamp protocol and the observed effect of flecainide on IKr:

Measure

Protocol —-------------- T > Effect

Control
Large Tail Current

Inhibiikn

+ Flecainide
Tail Current Blocked (93-96%)

Holding Potential

80 mV Activates IKr
| Depolarizing Step
w +10 to +40 mV
Repolarizing Step
-40 mV

Click to download full resolution via product page

Experimental protocol for assessing IKr block [3]
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Key Experimental Details:

e Cell Type: Isolated cat ventricular myocytes; HEK293 cells expressing wild-type or mutant hERG
channels [3] [1].
e Technique: Whole-cell patch-clamp [3] [1].
o Key Measurements:
o Block of Tail Currents: Upon repolarization, flecainide (10 uM) blocked 93% of the tall
current, similar to the selective /IKr blocker E-4031 [3].
o Concentration Dependence: ICso for block of wild-type hERG current is approximately 1.49
MM, within the clinical therapeutic range (0.5-2.4 uM) [1].
¢ Molecular Investigations: Site-directed mutagenesis of hERG coupled with molecular docking
simulations to identify binding residues [1].

Clinical & Therapeutic Context

While flecainide's main classification as a Class IC antiarrhythmic stems from its potent block of cardiac

sodium channels, its block of IKr is clinically significant [4].

¢ Net Effect on Repolarization: Flecainide's concomitant block of sodium channels typically obscures
the action potential prolonging effect of IKr block. However, IKr inhibition is thought to underpin the
small risk of QT interval prolongation and pro-arrhythmia, such as Torsades de Pointes, particularly
in susceptible individuals [1] [4].

e Multi-Target Action: Flecainide also inhibits the RyR2 receptor in the sarcoplasmic reticulum, which
is a key mechanism for its efficacy in treating Catecholaminergic Polymorphic Ventricular Tachycardia
(CPVT) [5] [4].

Summary

Flecainide is a potent blocker of the hERG potassium channel at clinical concentrations. Its binding is state-
dependent, primarily mediated by the S6 helix residue F656, and is modulated by channel inactivation

gating.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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